molecular formula C7H6ClNO4S B2783453 Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate CAS No. 1000887-24-0

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B2783453
CAS No.: 1000887-24-0
M. Wt: 235.64
InChI Key: NPGWMJZYBJTPRV-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H6ClNO4S and a molecular weight of 235.64 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity due to the presence of both chlorosulfonyl and ester functional groups, making it useful in various chemical syntheses and applications.

Preparation Methods

The synthesis of Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of methyl 2-pyridinecarboxylate. The reaction is carried out by treating methyl 2-pyridinecarboxylate with chlorosulfonic acid under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions and various nucleophiles for substitution reactions. Major products formed from these reactions include sulfonamides, sulfonates, and carboxylic acids.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of sulfonamides and other compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Methyl 3-(chlorosulfonyl)pyridine-2-carboxylate can be compared with other similar compounds such as:

    Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a pyridine ring.

    Methyl 3-(chlorosulfonyl)benzoate: Contains a benzene ring instead of a pyridine ring.

    Methyl 3-(chlorosulfonyl)furan-2-carboxylate: Contains a furan ring instead of a pyridine ring.

The uniqueness of this compound lies in its pyridine ring, which imparts different electronic properties and reactivity compared to its analogs.

Properties

IUPAC Name

methyl 3-chlorosulfonylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGWMJZYBJTPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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